8'-chloro-N-(2-methoxyphenyl)-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide
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Overview
Description
8’-chloro-N-(2-methoxyphenyl)-4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a quinazoline core, which is known for its significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
Quinazoline derivatives are known to have a wide range of biological activities and can interact with various targets .
Mode of Action
Quinazoline derivatives are known to interact with their targets through various mechanisms, such as pi–pi interactions and hydrogen bonding .
Biochemical Pathways
Quinazoline derivatives are known to affect various biochemical pathways depending on their specific targets .
Result of Action
Quinazoline derivatives are known to induce various cellular responses, such as apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8’-chloro-N-(2-methoxyphenyl)-4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid derivatives with formamide or formic acid under acidic conditions.
Spiro Formation: The spiro linkage is introduced by reacting the quinazoline derivative with a suitable piperidine derivative. This step often requires the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the nucleophilic substitution.
Chlorination and Methoxylation: The introduction of the chloro and methoxy groups is typically achieved through electrophilic aromatic substitution reactions. Chlorination can be performed using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), while methoxylation can be done using methanol in the presence of a catalyst like sulfuric acid (H₂SO₄).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the quinazoline core, potentially converting the oxo group to a hydroxyl group.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) in the presence of a base like triethylamine (Et₃N).
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
Biologically, the compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological targets such as kinases and receptors is of particular interest.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects. They have shown promise in the treatment of diseases such as cancer and neurological disorders due to their ability to modulate specific biological pathways.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of derivatives with enhanced properties, such as increased potency or selectivity.
Comparison with Similar Compounds
Similar Compounds
- 8’-chloro-N-(2-hydroxyphenyl)-4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxamide
- **8’-chloro-N-(2-methylphenyl)-4’-oxo-3’,4’-d
Properties
IUPAC Name |
8-chloro-N-(2-methoxyphenyl)-4-oxospiro[1,3-dihydroquinazoline-2,4'-piperidine]-1'-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O3/c1-28-16-8-3-2-7-15(16)22-19(27)25-11-9-20(10-12-25)23-17-13(18(26)24-20)5-4-6-14(17)21/h2-8,23H,9-12H2,1H3,(H,22,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDBJCNJEDZLHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC3(CC2)NC4=C(C=CC=C4Cl)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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